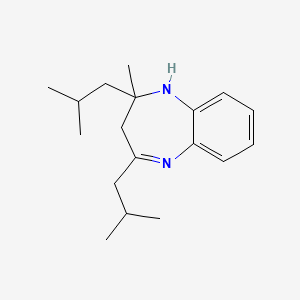
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This specific compound is characterized by its unique structure, which includes two isobutyl groups attached to the benzodiazepine core.
Méthodes De Préparation
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with ketones or aldehydes under acidic or basic conditions. For example, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield the desired benzodiazepine . Industrial production methods often involve one-pot synthesis techniques, which are efficient and environmentally friendly. These methods typically use catalytic systems like γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .
Analyse Des Réactions Chimiques
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions, often catalyzed by acids or bases.
Applications De Recherche Scientifique
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: Benzodiazepines are widely used in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is responsible for its anxiolytic and sedative properties .
Comparaison Avec Des Composés Similaires
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be compared with other benzodiazepines such as:
1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine: This compound has a similar structure but lacks the isobutyl groups.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: This compound has phenyl groups instead of isobutyl groups, leading to different pharmacological properties.
The unique structure of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-, with its isobutyl groups, contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
710355-59-2 |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-methyl-2,4-bis(2-methylpropyl)-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C18H28N2/c1-13(2)10-15-12-18(5,11-14(3)4)20-17-9-7-6-8-16(17)19-15/h6-9,13-14,20H,10-12H2,1-5H3 |
Clé InChI |
YRTOZCXXPVSZSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC2=CC=CC=C2NC(C1)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


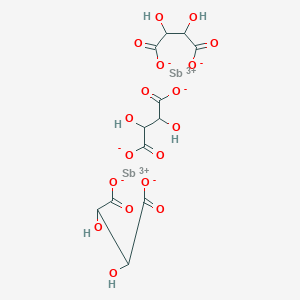

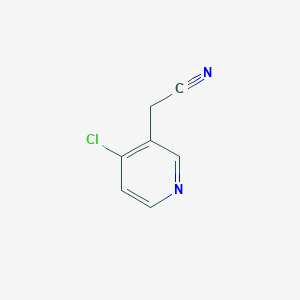
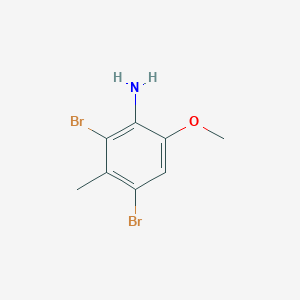
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
![1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene](/img/structure/B15157751.png)
![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)

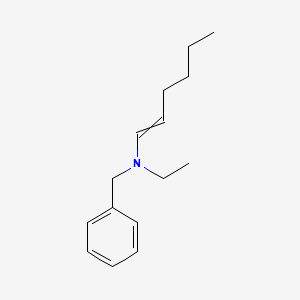
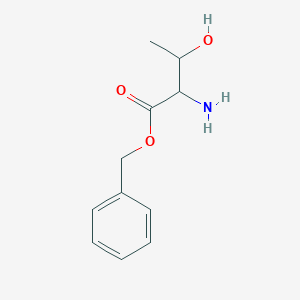

![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)
